Enhanced Lipophilicity (XLogP3) and Drug-Likeness Compared to the N-Methyl Analog
The target compound exhibits a computed XLogP3 of 0.6, which is 0.3 log units higher than the N-methyl analog 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine (XLogP3 = 0.3) [1]. This difference is consistent with the additive contribution of a methylene group to logP and places the ethyl derivative closer to the optimal lipophilicity range (XLogP3 0–3) for CNS drug candidates while maintaining adequate aqueous solubility for in vitro assays [2].
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine: XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP3 = +0.3 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Procurement of the ethyl derivative is justified when medicinal chemistry campaigns require a specific logP window for passive permeability or blood-brain barrier penetration, as the methyl analog's lower lipophilicity may limit membrane partitioning.
- [1] PubChem. (2025). XLogP3-AA Values: CID 64502922 (0.6) and CID 50988989 (0.3). National Center for Biotechnology Information. View Source
- [2] Wager, T. T., et al. (2010). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 1(6), 420-428. View Source
